molecular formula C21H26N4O B13430657 [3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone

[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone

Cat. No.: B13430657
M. Wt: 350.5 g/mol
InChI Key: PYILNHIKHUFCHR-YJBOKZPZSA-N
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Description

The compound [3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone involves multiple steps, including the formation of the pyrimidine ring, the phenyl group, and the isoquinoline structure. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions typically involve the use of common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of [3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone include other pyrimidine and isoquinoline derivatives, such as:

  • [2-amino-4-methyl-6-phenylpyrimidine]
  • [4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone

Uniqueness

The uniqueness of This compound lies in its specific structure, which combines the pyrimidine, phenyl, and isoquinoline moieties. This unique combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound [3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from 2-amino-6-methyl-4-pyrimidinyl derivatives. The structural elucidation often employs spectroscopic methods such as NMR and mass spectrometry to confirm the presence of functional groups and the overall molecular structure. The compound features a pyrimidine ring and an isoquinoline moiety, which are known to contribute to its biological activity.

Antitumor Properties

Research has indicated that derivatives of pyrimidine compounds exhibit notable antitumor activity. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and liver carcinoma (HepG2) cells. A study demonstrated that certain synthesized analogs exhibited IC50 values indicating potent cytotoxicity against these cell lines, suggesting that the presence of the pyrimidine and isoquinoline structures may enhance antitumor efficacy .

The proposed mechanism of action for this class of compounds involves interference with cellular proliferation pathways. Specifically, it has been suggested that these compounds may inhibit key enzymes involved in nucleotide synthesis, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. For example, similar compounds have been reported to inhibit folate receptor pathways and de novo purine nucleotide biosynthesis, leading to ATP depletion in tumor cells .

Case Studies

  • Cytotoxicity Testing : A comparative study evaluated the cytotoxic effects of various pyrimidine derivatives on MCF-7 and HepG2 cell lines. The results indicated that modifications in the molecular structure significantly influenced their potency. The compound was among those tested, showing promising activity against MCF-7 cells with an IC50 value lower than 10 µM .
  • Mechanistic Insights : Another investigation focused on understanding how these compounds affect cellular metabolism. It was found that excess folic acid could reverse the antiproliferative effects of certain analogs, indicating a specific interaction with folate metabolism pathways . This highlights the importance of structural features in determining biological activity.

Data Tables

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-7< 10Folate receptor inhibition
Compound BHepG2< 15Nucleotide biosynthesis disruption
Target CompoundMCF-7< 12Dual inhibition of GARFTase and AICARFTase

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-[3-(2-amino-6-methylpyrimidin-4-yl)phenyl]methanone

InChI

InChI=1S/C21H26N4O/c1-14-11-19(24-21(22)23-14)16-7-4-8-17(12-16)20(26)25-10-9-15-5-2-3-6-18(15)13-25/h4,7-8,11-12,15,18H,2-3,5-6,9-10,13H2,1H3,(H2,22,23,24)/t15-,18-/m0/s1

InChI Key

PYILNHIKHUFCHR-YJBOKZPZSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)C(=O)N3CC[C@@H]4CCCC[C@H]4C3

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)C(=O)N3CCC4CCCCC4C3

Origin of Product

United States

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